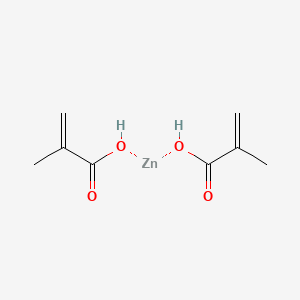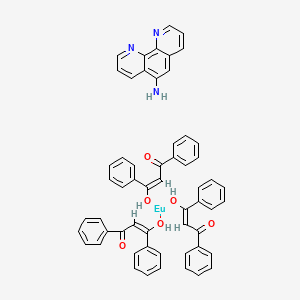
Tris(tetramethylcyclopentadienyl)samarium(III), 99.9%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tetramethylcyclopentadienyl)samarium(III): Tris(tetramethylcyclopentadienyl) samarium , is a rare-earth organometallic compound. Its chemical formula is C₃H₉Sm . The compound features three tetramethylcyclopentadienyl (Cp*) ligands coordinated to a central samarium (Sm) atom. The Cp* ligands are cyclopentadienyl rings substituted with four methyl groups each. Samarium is a lanthanide element with atomic number 62.
Métodos De Preparación
Synthetic Routes: The synthesis of Tris(tetramethylcyclopentadienyl)samarium(III) involves the reaction of samarium(III) chloride (SmCl₃) with three equivalents of tetramethylcyclopentadiene (Cp*H). The reaction typically occurs under an inert atmosphere and in a solvent such as toluene or tetrahydrofuran (THF).
Industrial Production Methods: Tris(tetramethylcyclopentadienyl)samarium(III) is not produced on an industrial scale due to its specialized applications and limited demand. it serves as a valuable catalyst in various chemical processes.
Análisis De Reacciones Químicas
Reactivity: Tris(tetramethylcyclopentadienyl)samarium(III) undergoes various reactions, including:
Oxidation: It can participate in oxidation reactions, converting Cp* ligands to Cp*H.
Reduction: The compound can be reduced to form Cp* ligands.
Substitution: Ligand substitution reactions occur, replacing Cp* ligands with other ligands.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce Tris(tetramethylcyclopentadienyl)samarium(III) to generate Cp* ligands.
Substitution: Halogens (e.g., iodine, bromine) can replace Cp* ligands.
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields Cp* ligands, while substitution reactions lead to different Cp*-substituted samarium compounds.
Aplicaciones Científicas De Investigación
Tris(tetramethylcyclopentadienyl)samarium(III) finds applications in:
Catalysis: It acts as a catalyst in organic transformations, such as C-C bond formation and polymerization reactions.
Materials Science: Researchers explore its use in designing novel materials with unique properties.
Medicine: Although not widely studied, its potential in medicinal chemistry warrants investigation.
Mecanismo De Acción
The exact mechanism by which Tris(tetramethylcyclopentadienyl)samarium(III) exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and pathways, influencing reaction pathways and selectivity.
Comparación Con Compuestos Similares
Tris(tetramethylcyclopentadienyl)samarium(III) stands out due to its Cp* ligands and samarium center. Similar compounds include Tris(cyclopentadienyl)samarium(III) , which lacks the methyl substituents on the Cp ligands .
Propiedades
Fórmula molecular |
C27H39Sm |
|---|---|
Peso molecular |
514.0 g/mol |
InChI |
InChI=1S/3C9H13.Sm/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
Clave InChI |
PVGFZJIEOXUPET-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


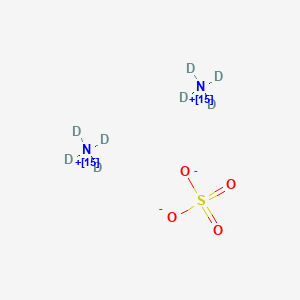


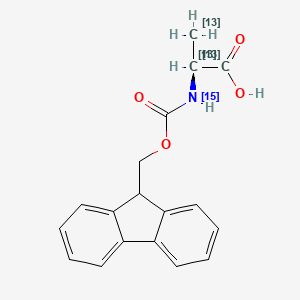

![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
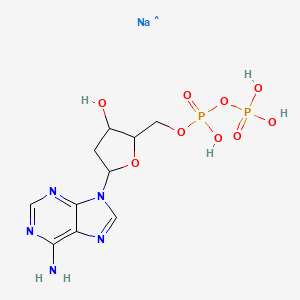
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)




